Decarboxy Tianeptine-d12 Nitrile

説明

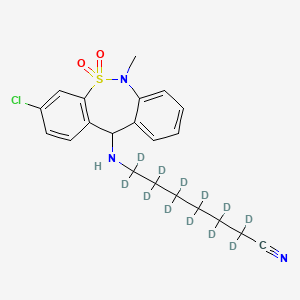

Decarboxy Tianeptine-d12 Nitrile is a deuterium-labeled derivative of Tianeptine. Tianeptine is a tricyclic compound known for its unique pharmacological properties, including the facilitation of serotonin uptake and inhibition of dopamine uptake. The deuterium labeling in this compound enhances its stability and allows for more precise analytical studies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Tianeptine-d12 Nitrile involves the deuteration of TianeptineThe specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product undergoes rigorous quality control to meet research-grade standards .

化学反応の分析

Types of Reactions: Decarboxy Tianeptine-d12 Nitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms with different pharmacological properties.

Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

科学的研究の応用

Neuropharmacology

Decarboxy Tianeptine-d12 Nitrile serves as a valuable tool in neuropharmacological research due to its ability to influence serotonin and dopamine uptake. Studies have shown that Tianeptine enhances serotonin uptake in specific brain regions, which can be investigated using the deuterated form to trace metabolic pathways without altering the compound's pharmacodynamics significantly .

Analytical Chemistry

The deuterated label allows for enhanced sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Researchers utilize this compound in method development for quantitative analysis of Tianeptine and its metabolites in biological samples . This application is crucial for understanding pharmacokinetics and dynamics, especially in clinical settings.

Toxicological Studies

Given the rising concerns regarding Tianeptine's abuse potential, this compound is employed in toxicological assessments to explore the compound's safety profile and potential for dependence. Case studies have highlighted severe adverse effects associated with Tianeptine use, including withdrawal symptoms resembling those of opioids . Using the deuterated form helps differentiate between the parent compound and its metabolites during toxicological evaluations.

Case Study 1: Neuropharmacological Effects

A study involving this compound demonstrated its role in facilitating serotonin uptake in rat brain synaptosomes. The research utilized tritium-labeled serotonin alongside the deuterated compound to assess uptake rates and regional brain activity, providing insights into its neuropharmacological mechanisms .

Case Study 2: Toxicology and Abuse Potential

A comprehensive review analyzed multiple cases of Tianeptine dependence, emphasizing the need for further research on its safety profile. The review documented instances of severe withdrawal symptoms and highlighted the importance of using deuterated compounds like this compound to trace metabolic pathways during toxicity assessments .

作用機序

The mechanism of action of Decarboxy Tianeptine-d12 Nitrile is similar to that of Tianeptine. It acts as a selective facilitator of serotonin uptake and an inhibitor of dopamine uptake. Recent studies suggest that Tianeptine and its derivatives, including this compound, act as full agonists at the mu-type opioid receptor. This modulation of opioid receptors is believed to contribute to their antidepressant and anxiolytic effects .

類似化合物との比較

Tianeptine: The parent compound, known for its unique pharmacological profile.

Amineptine: Another tricyclic compound with similar effects on dopamine uptake.

Deuterium-labeled derivatives: Other deuterium-labeled compounds used in analytical and pharmacological studies.

Uniqueness: Decarboxy Tianeptine-d12 Nitrile stands out due to its deuterium labeling, which enhances its stability and allows for more precise analytical studies. This makes it a valuable tool in both research and industrial applications .

生物活性

Decarboxy Tianeptine-d12 Nitrile, a derivative of tianeptine, has garnered attention due to its unique chemical structure and potential biological activities. Tianeptine itself is an atypical antidepressant known for its complex pharmacological profile, which includes opioid receptor agonism. This article explores the biological activity of this compound, focusing on its pharmacodynamics, case studies, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1216525-46-0 |

| Molecular Formula | C₁₃H₉ClN₂O₄S |

| Molecular Weight | 449.026 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 609.2 ± 65.0 °C at 760 mmHg |

| Flash Point | 322.2 ± 34.3 °C |

These properties suggest a stable compound with potential for various applications in pharmacology.

Tianeptine and its derivatives, including this compound, primarily exhibit their effects through modulation of neurotransmitter systems. Research indicates that tianeptine acts as an agonist at the mu-opioid receptor, which may contribute to its antidepressant effects and potential for abuse . The nitrile modification may influence the compound's interaction with these receptors.

Pharmacological Effects

- Antidepressant Activity : Tianeptine has been shown to enhance serotonergic neurotransmission and promote neuroplasticity, which are critical for mood regulation.

- Opioid-like Effects : The compound exhibits effects similar to opioids, including analgesia and potential for dependence .

- Withdrawal Symptoms : Case studies have reported withdrawal symptoms resembling those of opioid withdrawal in individuals using tianeptine recreationally .

Case Studies

Several case studies highlight the adverse effects associated with tianeptine use:

- Case Study 1 : A young adult experienced severe neurological symptoms after using tianeptine in combination with other substances. This case illustrated the risks associated with poly-drug use .

- Case Study 2 : A retrospective analysis of poison control data revealed that tianeptine exposures often resulted in moderate clinical outcomes, with a significant number of cases requiring hospitalization .

Adverse Effects

Commonly reported adverse effects from tianeptine and its derivatives include:

- Neurological symptoms (e.g., dizziness, confusion)

- Cardiovascular issues (e.g., tachycardia)

- Gastrointestinal disturbances (e.g., nausea, vomiting)

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study on tianeptine's abuse potential indicated that users often develop tolerance and experience withdrawal symptoms upon cessation .

- Another investigation into the pharmacokinetics of tianeptine derivatives suggested that structural modifications could alter their metabolic pathways and biological efficacy .

特性

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3/i2D2,3D2,4D2,7D2,8D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZXSPFVNLBJSJ-ZARVCVOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675658 | |

| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216525-46-0 | |

| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。